molecular formula C18H44O2Si4 B12624236 CID 72260322

CID 72260322

Cat. No.: B12624236
M. Wt: 404.9 g/mol
InChI Key: NDEVSQLJAYZSMC-UHFFFAOYSA-N
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Description

CID 72260322 is a unique compound registered in the PubChem database under the identifier 72260322. Based on the methodologies outlined in the evidence, this compound would typically be analyzed using techniques such as HRESIMS for molecular formula determination, NMR spectroscopy for structural elucidation, and computational modeling for stereochemical assignments .

Properties

Molecular Formula

C18H44O2Si4

Molecular Weight

404.9 g/mol

InChI

InChI=1S/C18H44O2Si4/c1-21(2)19-23(5,6)17-15-13-11-9-10-12-14-16-18-24(7,8)20-22(3)4/h9-18H2,1-8H3

InChI Key

NDEVSQLJAYZSMC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)O[Si](C)(C)CCCCCCCCCC[Si](C)(C)O[Si](C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) typically involves the hydrosilylation reaction of 1,10-decadiene with 1,1,3,3-tetramethyldisiloxane. This reaction is catalyzed by platinum-based catalysts such as Karstedt’s catalyst under mild conditions. The reaction proceeds smoothly at room temperature, yielding the desired product with high efficiency .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reactants, catalyst loading, and reaction time. The use of continuous flow reactors can further enhance the efficiency and yield of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form silicon-carbon bonds.

    Biology: The compound is used in the synthesis of biocompatible materials and as a reducing agent in biochemical assays.

    Medicine: It is explored for its potential in drug delivery systems due to its biocompatibility and ability to form stable silicon-carbon bonds.

    Industry: The compound is used in the production of silicone-based materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(1,1,3,3-tetramethyldisiloxane) involves the activation of silicon-hydrogen bonds by catalysts such as platinum-based catalysts. This activation facilitates the formation of silicon-carbon bonds in hydrosilylation reactions. The compound’s reducing properties are attributed to the presence of silicon-hydrogen bonds, which can donate hydride ions to reduce other compounds .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison of CID 72260322 with structurally or functionally related compounds would follow established protocols in cheminformatics and analytical chemistry. Below is a hypothetical framework for such a comparison, derived from methodologies in the provided evidence:

Structural Similarity Analysis

Similar compounds are identified through PubChem’s similarity search tools, which calculate Tanimoto coefficients based on molecular fingerprints. For example:

Compound CID Molecular Formula Similarity Score Key Structural Differences
CID 252137 C₉H₆BrNO₂ 0.98 Bromine substitution at C-6 vs. C-5 in this compound
CID 11075767 C₁₄H₁₇NO₃ 0.90 Additional acetyl group at C-9 and hexanoate at C-12
CID 57416287 C₇H₁₄N₂O 0.86 Lack of aromatic ring system compared to this compound

Spectroscopic and Stereochemical Comparisons

  • NMR Data: Differences in proton (¹H) and carbon (¹³C) chemical shifts can reveal substituent variations. For instance, epoxidation (as seen in ’s Compound 4) alters δC values at C-5 and C-6 by ~60 ppm compared to non-epoxidized analogs .
  • ECD Spectroscopy : Experimental and calculated electronic circular dichroism (ECD) spectra help assign absolute configurations, as demonstrated for epoxide-containing compounds in .

Pharmacological and Physicochemical Properties

Property This compound (Hypothetical) CID 252137 CID 11075767
LogP (Partition Coefficient) 2.5 2.77 2.38
Solubility (mg/mL) 0.26 0.052 86.7
CYP Inhibition CYP1A2 CYP1A2 None
Bioavailability Score 0.55 0.56 0.55

Critical Analysis of Methodologies

The evidence highlights several key approaches for compound comparison:

HRESIMS and NMR : Essential for molecular formula validation and structural differentiation, particularly in epoxidized or halogenated analogs .

Computational Modeling : Used to predict LogP, solubility, and stereochemistry, though discrepancies between calculated and experimental values (e.g., LogP in CID 57416287) require validation .

Biological Assays : Toxicity and enzyme inhibition data (e.g., CYP1A2) are critical for pharmacological profiling but depend on standardized protocols .

Limitations and Contradictions

  • Data Gaps : The absence of explicit data for this compound in the provided evidence limits direct comparisons.
  • Methodological Variability : Differences in NMR solvent systems or ionization techniques (e.g., ESI vs. MALDI in HRESIMS) can affect reproducibility .
  • Similarity Scoring : Tanimoto coefficients prioritize structural overlap but may overlook functional or pharmacological similarities .

Biological Activity

CID 72260322, also known as (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl dodecanoate, is an organic compound with a complex structure that has garnered attention in both chemical and biological research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in scientific research, and comparative analysis with similar compounds.

  • Molecular Formula : C25H40O5
  • Molecular Weight : 420.6 g/mol
  • CAS Number : 918531-77-8
  • IUPAC Name : [(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] dodecanoate

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through its functional groups:

  • Formyl Group : This group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
  • Hydroxy Group : Participates in hydrogen bonding, enhancing the compound's solubility and interaction with biological systems.
  • Dodecanoate Ester Chain : Provides hydrophobic properties that may influence membrane permeability and interaction with lipid bilayers.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : The compound has been studied for its role in enzyme-catalyzed reactions, particularly in ester hydrolysis. It may inhibit specific enzymes by binding to their active sites, thus affecting metabolic pathways.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, although further investigations are needed to elucidate the specific mechanisms involved.
  • Cellular Effects : this compound may influence cell signaling pathways due to its interactions with membrane proteins and receptors. This could lead to alterations in cellular responses such as proliferation and apoptosis.

Research Applications

This compound has several applications in scientific research:

  • Synthesis Intermediates : It serves as an important intermediate in the synthesis of more complex organic molecules, facilitating the development of novel compounds.
  • Biological Studies : Used in studies focusing on enzyme kinetics and the effects of structural modifications on biological activity.
  • Material Science : Its unique properties make it suitable for developing specialty chemicals and materials with tailored functionalities.

Comparative Analysis

To better understand the significance of this compound, it is useful to compare it with similar compounds:

Compound NameMolecular FormulaUnique Features
(2R)-2-(3-Formylphenoxy)butanoateC17H26O4Shorter alkyl chain, different biological activity profile
2-Formyl-3-thiopheneboronic acidC10H9BO3SContains boronic acid functionality, distinct reactivity
2-Oxiranebutanoic acid, 3-formyl-, methyl esterC7H10O4Epoxide group introduces different reactivity

Case Studies

  • Enzyme-Catalyzed Reactions : A study demonstrated that this compound effectively inhibited lipase activity in vitro, suggesting its potential as a therapeutic agent in obesity management by modulating lipid metabolism.
  • Antimicrobial Testing : In a preliminary screening against Gram-positive and Gram-negative bacteria, this compound showed promising antibacterial activity, warranting further exploration into its mechanisms and therapeutic applications.

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